molecular formula C9H11F2N B12496607 1-(3-(Difluoromethyl)phenyl)ethan-1-amine

1-(3-(Difluoromethyl)phenyl)ethan-1-amine

Katalognummer: B12496607
Molekulargewicht: 171.19 g/mol
InChI-Schlüssel: FJDSZADRDSXBSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Difluoromethyl)phenyl)ethan-1-amine is an organic compound with the molecular formula C9H12F2N. It is a derivative of phenylethylamine, where the phenyl ring is substituted with a difluoromethyl group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine typically involves the introduction of the difluoromethyl group onto a phenylethylamine scaffold. One common method involves the reaction of 3-(difluoromethyl)benzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Difluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(3-(Difluoromethyl)phenyl)ethan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can modulate the activity of the target protein and lead to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)ethan-1-amine: Similar structure but with a trifluoromethyl group.

    1-(3-(Difluoromethoxy)phenyl)ethan-1-amine: Contains a difluoromethoxy group instead of difluoromethyl.

    1-(3-(Difluoromethyl)phenyl)ethanol: The amine group is replaced with a hydroxyl group.

Uniqueness

1-(3-(Difluoromethyl)phenyl)ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H11F2N

Molekulargewicht

171.19 g/mol

IUPAC-Name

1-[3-(difluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-6,9H,12H2,1H3

InChI-Schlüssel

FJDSZADRDSXBSE-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CC=C1)C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.